![molecular formula C21H22N2O2 B2995506 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide CAS No. 898423-73-9](/img/structure/B2995506.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide” is a complex organic compound. It contains a cyclopropanecarbonyl group, a dihydroquinoline group, and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the dihydroquinoline ring, followed by the introduction of the cyclopropanecarbonyl and benzamide groups .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The cyclopropanecarbonyl group consists of a three-membered ring with a carbonyl group. The dihydroquinoline group is a heterocyclic compound with a nitrogen atom in the ring. The benzamide group consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl, amide, and aromatic groups. These groups could potentially undergo a variety of reactions, including nucleophilic addition or substitution, condensation, and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl, amide, and aromatic groups could potentially affect its polarity, solubility, and reactivity.Aplicaciones Científicas De Investigación
Psycho- and Neurotropic Properties
Research into similar compounds, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, has revealed notable psycho- and neurotropic effects. These effects include sedative properties and considerable anti-amnesic and antihypoxic activity, making them promising candidates for psychoactive compound studies (Podolsky, Shtrygol’, & Zubkov, 2017).
Cancer Treatment Potential
Certain N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives have shown effectiveness as photodynamic therapy (PDT) photosensitizers against cancer cells. These compounds, such as Re(I) tricarbonyl [N,N-bis(quinolin-2-ylmethyl)amino]-4-butane-1-amine, exhibit strong singlet oxygen generation and DNA photo-cleavage properties, making them potential candidates for targeted cancer therapies (Leonidova et al., 2014).
HIV-1 Integrase Inhibitors
Compounds similar to the one , like 3-[(N-cycloalkylbenzamido)methyl]-2-quinolones, have been identified as potential HIV-1 integrase inhibitors. These compounds demonstrate selective inhibition of HIV-1 integrase, highlighting their potential as antiviral agents (Sekgota et al., 2017).
Antimicrobial Activity
Studies have shown that certain quinoxaline derivatives exhibit antimicrobial properties. For instance, 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines have displayed effective antimicrobial activity in vitro, suggesting their use in treating bacterial infections (Refaat, Moneer, & Khalil, 2004).
Corrosion Inhibition
5-N-((alkylamino)methyl)quinolin-8-ol analogs have been investigated for their ability to inhibit corrosion in certain steel types in acidic environments. These compounds have demonstrated significant efficacy in protecting against corrosion, indicating their potential application in material science and engineering (Faydy et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-5-2-3-7-18(14)20(24)22-17-11-10-15-6-4-12-23(19(15)13-17)21(25)16-8-9-16/h2-3,5,7,10-11,13,16H,4,6,8-9,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTWXPSYPVCPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)

![4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2995426.png)
![3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2995427.png)
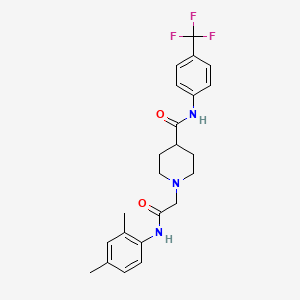
![{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid](/img/structure/B2995432.png)
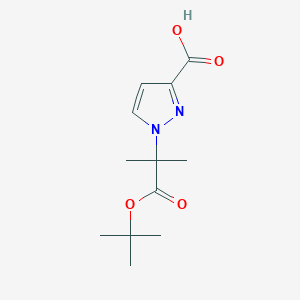
![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2995434.png)
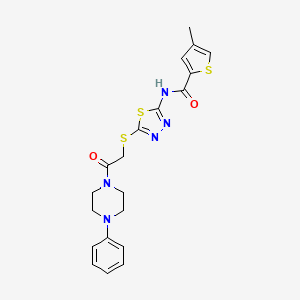
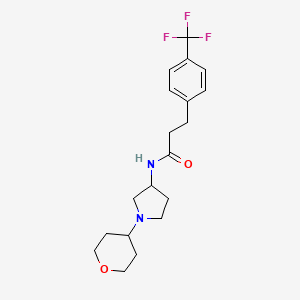

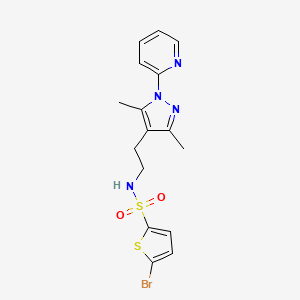
![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)
![3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile](/img/structure/B2995446.png)